![molecular formula C22H22N2O3S B2988862 N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 500115-04-8](/img/structure/B2988862.png)
N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound with the molecular formula C22H22N2O3S . It has a molecular weight of 394.49 g/mol.
Molecular Structure Analysis
The molecular structure of “N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” include a molecular weight of 422.5 g/mol, XLogP3-AA of 4.1, one hydrogen bond donor count, four hydrogen bond acceptor count, and eight rotatable bond count .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Disposition and Metabolism of SB-649868
A study by Renzulli et al. (2011) investigated the pharmacokinetics and metabolism of SB-649868, a novel orexin receptor antagonist, in humans. The study found that the compound was primarily excreted via feces and extensively metabolized, with negligible amounts excreted unchanged. This research provides insights into the metabolic pathways and elimination of benzamide derivatives, which could inform the development of similar compounds (Renzulli et al., 2011).
Oncology
Venetoclax Metabolism in Humans
Liu et al. (2017) characterized the metabolism and disposition of Venetoclax, a B-cell lymphoma-2 inhibitor. The study highlighted the complex metabolic pathways involved in the processing of benzamide-based compounds, contributing to our understanding of how these drugs interact with the body's metabolic systems (Liu et al., 2017).
Neurology and Psychiatry
Amisulpride for Schizophrenia
Boyer et al. (1995) explored the efficacy of amisulpride, a benzamide compound, in improving negative symptoms of schizophrenia. This study highlights the therapeutic potential of benzamide derivatives in treating psychiatric disorders, offering an alternative to traditional neuroleptics (Boyer et al., 1995).
Dermatology
Allergic Contact Dermatitis
Caruana et al. (2011) reported a case of occupational allergic contact dermatitis caused by benzophenone-4, a benzamide-related compound. This research underscores the importance of understanding the allergenic potential of chemical compounds used in various industries (Caruana et al., 2011).
Propiedades
IUPAC Name |
N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17-8-14-21(15-9-17)28(26,27)24(2)20-12-10-19(11-13-20)22(25)23-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHQMRMGJDGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.